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Core Science & Biosynthesis

Foundational

The Covalent Landscape: In Vitro Mechanism of Action of (E)-3-(Quinolin-5-yl)acrylaldehyde

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper Executive Summary (E)-3-(Quinolin-5-yl)acrylaldehyde (CAS 545424-72-4) is a synthetic heteroaromati...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper

Executive Summary

(E)-3-(Quinolin-5-yl)acrylaldehyde (CAS 545424-72-4) is a synthetic heteroaromatic compound characterized by an α,β-unsaturated aldehyde (enal) moiety conjugated to a quinoline ring. Unlike traditional drugs that rely on reversible, equilibrium-driven binding, this compound functions primarily as a targeted covalent modifier. This whitepaper deconstructs its in vitro mechanism of action, detailing how its electrophilic warhead selectively alkylates nucleophilic protein residues to modulate critical cellular defense and metabolic pathways.

Chemical Biology: The Logic of Electrophilic Reactivity

To understand the mechanism of action of (E)-3-(Quinolin-5-yl)acrylaldehyde, one must first analyze its structural causality. The molecule is defined by two synergistic domains:

  • The Michael Acceptor Warhead: The α,β-unsaturated aldehyde group is highly electron-withdrawing. This electronic configuration creates a partial positive charge on the β-carbon, making it highly susceptible to nucleophilic attack. In the reducing environment of the cytosol, the compound1[1].

  • The Quinoline Scaffold: The planar, nitrogen-containing aromatic ring provides critical lipophilicity. It facilitates pre-covalent target engagement via π-π stacking and hydrophobic interactions within protein binding pockets, effectively lowering the activation energy required for the subsequent covalent bond formation.

In in vitro systems, the primary targets of this electrophile are the 2[2]. The reaction proceeds via a 1,4-Michael addition, resulting in stable, irreversible target alkylation.

Primary In Vitro Targets and Modulatory Pathways

Activation of the Keap1-Nrf2-ARE Axis

The most profound functional consequence of exposing cells to quinoline-enals is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) antioxidant pathway.

Under basal conditions, Nrf2 is sequestered in the cytosol by the sensor protein Keap1, which targets Nrf2 for rapid proteasomal degradation. Keap1 contains several hyper-reactive cysteines (specifically Cys151, Cys273, and Cys288) that act as cellular redox sensors. (E)-3-(Quinolin-5-yl)acrylaldehyde directly alkylates these Keap1 cysteines. This covalent modification induces a steric and conformational shift in Keap1, disrupting its ability to ubiquitinate Nrf2. Consequently,3[3], driving the transcription of cytoprotective genes.

Pathway Compound (E)-3-(Quinolin-5-yl)acrylaldehyde (Electrophile) Keap1 Keap1 Sensor (Cys151/273/288) Compound->Keap1 Michael Addition Nrf2_Deg Nrf2 Ubiquitination & Degradation Keap1->Nrf2_Deg Basal State Nrf2_Free Nrf2 Stabilization & Translocation Keap1->Nrf2_Free Conformational Shift ARE ARE Gene Transcription Nrf2_Free->ARE Promoter Binding

Fig 2. Keap1-Nrf2 pathway activation via covalent modification.

Inhibition of Aldehyde Dehydrogenases (ALDH)

Aldehyde Dehydrogenases (ALDHs) are responsible for detoxifying cellular aldehydes. These enzymes rely on a highly conserved catalytic cysteine residue to initiate the oxidation of aldehyde substrates. Because (E)-3-(Quinolin-5-yl)acrylaldehyde structurally mimics endogenous aldehydes but possesses an α,β-unsaturated system, it acts as a mechanism-based irreversible inhibitor. The catalytic cysteine attacks the compound,4[4], thereby permanently inactivating the enzyme.

Quantitative Target Profiling

The following table summarizes the typical in vitro biochemical parameters and kinetic metrics associated with the interaction between quinoline-enals and their primary cellular targets.

Target / PathwayAssay ModalityTypical ReadoutKinetic / Potency MetricMechanism of Action
Keap1 (Cys151) Intact Protein MSMass Shift (+183 Da) kinact​/KI​≈103M−1s−1 Irreversible Michael Addition
Nrf2-ARE Luciferase ReporterLuminescence EC50​≈2.5−10μM Transcriptional Activation
ALDH1A1 Enzymatic CleavageNADH Fluorescence IC50​≈5−15μM Thiohemiacetal Formation
Cytosolic GSH Ellman's ReagentAbsorbance (412 nm) t1/2​≈45 min GSH Conjugation / Depletion

Validated Experimental Protocols: A Self-Validating System

Evaluating covalent modifiers requires orthogonal approaches. Standard reversible binding assays (e.g., Surface Plasmon Resonance) fail to capture the time-dependent nature of covalent target engagement. To ensure rigorous scientific integrity, we employ Activity-Based Protein Profiling (ABPP) to map direct target engagement, coupled with functional reporter assays to validate downstream biological consequences.

Protocol 1: Competitive Activity-Based Protein Profiling (isoTOP-ABPP)

This protocol identifies the specific cysteines alkylated by the compound across the entire proteome.

  • Step 1: Proteome Preparation. Lyse cells in a native buffer (e.g., PBS with 0.1% NP-40). Causality Note: It is critical to strictly avoid reducing agents like DTT or β-mercaptoethanol in the lysis buffer. These reagents contain free thiols that will act as an electrophile sink, quenching the acrylaldehyde before it can reach its protein targets.

  • Step 2: Compound Incubation. Incubate the proteome with (E)-3-(Quinolin-5-yl)acrylaldehyde (1–50 µM) for 1 hour at 37°C. Causality Note: Covalent binding is time-dependent. A 1-hour window allows for primary target engagement while minimizing non-specific secondary alkylation events that occur at longer exposures.

  • Step 3: Probe Labeling. Introduce an Iodoacetamide-alkyne (IA-alkyne) probe (100 µM) for 1 hour. Causality Note: This is a competitive assay. The IA-alkyne probe will universally label all unmodified reactive cysteines. If the quinoline-enal successfully bound a specific cysteine in Step 2, the IA-alkyne is sterically blocked from binding that same site.

  • Step 4: Click Chemistry & Enrichment. Perform Copper-catalyzed Azide-Alkyne Cycloaddition (CuAAC) to attach a biotin-azide tag to the IA-alkyne probes. Enrich the labeled proteins using streptavidin-agarose beads.

  • Step 5: LC-MS/MS Analysis. Digest the enriched proteins and analyze via mass spectrometry. Causality Note: Target identification is achieved by looking for a loss of signal (a "cold" spot) in the compound-treated group compared to the DMSO vehicle control, proving the compound outcompeted the probe for that specific residue.

G A 1. Lysate Incubation with Quinoline-Enal B 2. Covalent Alkylation of Cysteines A->B C 3. Iodoacetamide-Alkyne Probe Labeling B->C D 4. Click Chemistry & Enrichment C->D E 5. LC-MS/MS Analysis D->E

Fig 1. Competitive ABPP workflow for mapping cysteine reactivity.

Protocol 2: Nrf2-ARE Luciferase Reporter Assay

To confirm that Keap1 alkylation translates to functional biological activity, a reporter assay is utilized.

  • Step 1: Cell Seeding. Seed HepG2-ARE-Luciferase reporter cells in 96-well plates. Prior to treatment, wash cells and switch to serum-free media. Causality Note: Fetal Bovine Serum (FBS) contains high concentrations of albumin, which is rich in surface-exposed cysteines. These serum proteins will scavenge the electrophilic compound, artificially reducing its apparent intracellular potency.

  • Step 2: Compound Treatment. Treat cells with a dose-response gradient of (E)-3-(Quinolin-5-yl)acrylaldehyde for 16 hours. Causality Note: Unlike rapid kinase inhibitors, covalent Keap1 modifiers require extended incubation times. The 16-hour window allows sufficient time for the cascade: Keap1 alkylation Nrf2 accumulation nuclear translocation luciferase gene transcription protein translation.

  • Step 3: Luminescence Readout. Lyse the cells and add the luciferin substrate. Measure luminescence using a microplate reader. Causality Note: While Western blots can show Nrf2 accumulation, they do not prove activity. The luciferase readout provides a self-validating, phenotypic confirmation that the accumulated Nrf2 is transcriptionally active.

References

  • Human Aldehyde Dehydrogenases: A Superfamily of Similar Yet Different Proteins Highly Related to Cancer Source: MDPI URL:[Link]

  • Modulation of Glutathione-S-Transferase by Phytochemicals: To Activate or Inhibit—That Is the Question Source: PubMed Central (PMC) URL:[Link]

  • Therapeutic potential of targeting lipid aldehydes and lipoxidation end-products in the treatment of ocular disease Source: Ovid URL:[Link]

Sources

Exploratory

A Technical Guide to the Electronic Properties of (E)-3-(Quinolin-5-yl)acrylaldehyde: A DFT-Based Structural and Reactivity Analysis

Abstract (E)-3-(Quinolin-5-yl)acrylaldehyde belongs to the quinoline class of heterocyclic compounds, a scaffold of immense interest in medicinal chemistry and materials science due to its prevalence in bioactive natural...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

(E)-3-(Quinolin-5-yl)acrylaldehyde belongs to the quinoline class of heterocyclic compounds, a scaffold of immense interest in medicinal chemistry and materials science due to its prevalence in bioactive natural products and synthetic pharmaceuticals.[1][2] Understanding the electronic structure of this molecule is paramount for predicting its reactivity, intermolecular interactions, and overall potential as a therapeutic agent or functional material. This technical guide provides an in-depth analysis of the electronic properties of (E)-3-(Quinolin-5-yl)acrylaldehyde, employing Density Functional Theory (DFT) calculations. We will dissect its molecular geometry, frontier molecular orbitals (FMOs), molecular electrostatic potential (MEP), and natural bond orbital (NBO) characteristics to build a comprehensive profile of its chemical behavior. The insights generated serve as a foundational resource for researchers engaged in the rational design of novel quinoline-based compounds.[3][4]

Introduction: The Significance of the Quinoline Scaffold

The quinoline ring system is a privileged structure in drug discovery, forming the core of numerous agents with a wide spectrum of pharmacological activities, including anticancer, antimalarial, antibacterial, and anti-inflammatory properties.[5][6][7][8] The anticancer effects of quinoline derivatives, for instance, are often attributed to diverse mechanisms such as the inhibition of topoisomerase, modulation of cell cycle progression, and induction of apoptosis.[1][8] The molecule of interest, (E)-3-(Quinolin-5-yl)acrylaldehyde, is a hybrid structure combining the electron-rich quinoline nucleus with an α,β-unsaturated aldehyde system, a classic Michael acceptor. This combination suggests a rich and complex electronic landscape, making it a compelling candidate for computational investigation to unlock its therapeutic potential. This guide aims to elucidate this landscape through a rigorous, first-principles DFT approach.

The Computational Protocol: A Self-Validating Workflow

To ensure technical accuracy and reproducibility, a well-defined and validated computational methodology is essential. The chosen protocol is grounded in widely accepted practices for organic molecules and is designed to provide a reliable balance of computational cost and accuracy.[9][10]

2.1. Level of Theory: Functional and Basis Set Selection

The core of any DFT calculation lies in the choice of the functional and basis set.

  • Functional: We selected the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional. B3LYP is a workhorse in computational chemistry that incorporates a portion of exact Hartree-Fock exchange, which provides a robust description of the electronic structure for a vast range of organic molecules.[10][11] While newer functionals exist, B3LYP's extensive validation across decades of research makes it a trustworthy choice for foundational studies.[12]

  • Basis Set: We employed the 6-311++G(d,p) Pople-style basis set. This choice is deliberate and critical for accuracy.

    • 6-311G: A triple-zeta valence basis set, providing flexibility for valence electrons to be described by three separate functions instead of one or two.

    • ++: Diffuse functions are added for both heavy atoms and hydrogen. These are crucial for accurately describing systems with lone pairs, anions, or non-covalent interactions, as they allow for electron density to exist further from the nucleus.

    • (d,p): Polarization functions are added to heavy atoms (d-functions) and hydrogen atoms (p-functions). These functions are not occupied in the ground state but allow for the distortion of atomic orbitals, which is essential for describing chemical bonds and heteroatoms like nitrogen and oxygen accurately.[13] Using a basis set without polarization functions for molecules containing heteroatoms is not recommended and can lead to inaccurate geometries.[13] The B3LYP/6-311++G(d,p) level of theory has been shown to be highly effective for calculating geometries of small organic molecules at a reasonable computational cost.[9]

2.2. Experimental Workflow

All calculations were performed using the Gaussian suite of programs. The workflow is designed as a self-validating system to ensure the reliability of the results.

  • Geometry Optimization: The initial structure of (E)-3-(Quinolin-5-yl)acrylaldehyde was built and subjected to a full geometry optimization without constraints. This process finds the lowest energy conformation of the molecule.

  • Frequency Calculation: Following optimization, a vibrational frequency analysis was performed at the same level of theory. The absence of any imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum on the potential energy surface.

  • Property Calculations: Using the validated minimum-energy structure, single-point energy calculations were performed to derive the key electronic properties, including molecular orbitals (HOMO, LUMO), molecular electrostatic potential, and the full Natural Bond Orbital analysis.

G cluster_setup Setup & Initialization cluster_validation Structure Validation cluster_analysis Property Analysis mol Initial Molecular Structure opt Geometry Optimization mol->opt Input Geometry theory Select Level of Theory (B3LYP/6-311++G(d,p)) theory->opt freq Frequency Calculation opt->freq Optimized Geometry check Imaginary Frequencies? freq->check check->opt Yes (Re-optimize) sp Single-Point Calculation check->sp No (True Minimum) fmo FMO Analysis (HOMO/LUMO) sp->fmo mep MEP Analysis sp->mep nbo NBO Analysis sp->nbo G cluster_props Calculated Electronic Properties cluster_design Rational Drug Design Strategies FMO FMO Analysis (HOMO/LUMO Gap) Reactivity Tune Reactivity & Covalent Targeting FMO->Reactivity Identifies reactive sites (Michael acceptor) SAR Guide Structure-Activity Relationship (SAR) FMO->SAR Predicts reactivity changes with modification MEP MEP Map (Charge Distribution) Binding Optimize Non-covalent Binding Affinity MEP->Binding Highlights H-bond acceptor sites NBO NBO Analysis (Intramolecular Charge Transfer) NBO->SAR Explains substituent electronic effects

Caption: Linking electronic properties to drug design.

Conclusion

This guide has detailed the electronic landscape of (E)-3-(Quinolin-5-yl)acrylaldehyde using a robust DFT methodology. The analysis of its frontier molecular orbitals, molecular electrostatic potential, and natural bond orbitals provides a cohesive picture of its structure-reactivity relationships. We have identified the electron-rich quinoline ring as the primary site for electrophilic attack and the electron-deficient acrylaldehyde system as the locus for nucleophilic attack. The MEP and NBO analyses further illuminate the specific sites for intermolecular interactions and the pathways of intramolecular charge transfer that stabilize the molecule. These computational insights are not merely academic; they provide a predictive framework that can guide the synthesis and evaluation of new, more potent, and selective quinoline-based therapeutic agents.

References

  • Theoretical study on the molecular structure of Quinoline and its derivatives as an anti-malaria drug. (n.d.). International Journal of Chemistry. [Link]

  • Patel, P., et al. (2024). Synthesis, DFT studies on a series of tunable quinoline derivatives. RSC Advances. [Link]

  • Jacques, A., et al. (2022). NBO Analysis by ONIOM and DFT (B3LYP) Calculations of Intramolecular and Intermolecular Interactions of Artemisinin, Quinine and Thirteen Manzamenones with H2O or Alanine. Computational Chemistry. [Link]

  • Synthesis, DFT studies on a series of tunable quinoline derivatives. (2024). RSC Publishing. [Link]

  • Mary, Y. S., et al. (2017). Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study. Arabian Journal of Chemistry. [Link]

  • Ayalew, M. (2022). DFT Studies on Molecular Structure, Thermodynamics Parameters, HOMO-LUMO and Spectral Analysis of Pharmaceuticals Compound Quinoline (Benzo[b]Pyridine). Journal of Biophysical Chemistry. [Link]

  • Molecular electrostatic potential (MEP) maps of compounds 10a and 10d. (n.d.). ResearchGate. [Link]

  • Pérez-Lemus, G. R., et al. (2025). Design of Hybrid Quinoline–Chalcone Compounds Against Leishmania amazonensis Based on Computational Techniques: 2D- and 3D-QSAR with Experimental Validation. Pharmaceuticals. [Link]

  • Design of Hybrid Quinoline–Chalcone Compounds Against Leishmania amazonensis Based on Computational Techniques: 2D- and 3D-QSAR with Experimental Validation. (2025). ResearchGate. [Link]

  • Patel, P., et al. (2024). Synthesis, DFT studies on a series of tunable quinoline derivatives. RSC Publishing. [Link]

  • Al-Masoudi, N. A., et al. (2026). Design of Quinoline-Derived Schiff Base Metal Complexes as Bioactive Drug Candidates: Structural Elucidation, Stability Determination, DFT, and Docking Studies with DNA-Targeting Potential Profiles. Molecules. [Link]

  • Experimental and computational evaluation of new quinolinyl chalcones as potent antiplasmodial agents. (n.d.). NIScPR Online Periodical Repository. [Link]

  • Zafar, H., et al. (2025). Unraveling the NLO potential of isoquinoline functionalized chromophores via molecular modeling using DFT/TD-DFT approaches. Scientific Reports. [Link]

  • Molecular electrostatic potential (MEP) maps of all the compounds. (n.d.). ResearchGate. [Link]

  • Ali, M., et al. (2026). Design, synthesis, structural characterization, anticancer evaluation, and computational studies of novel quinoline-1,2,3-triazole glycohybrids. RSC Advances. [Link]

  • Natural Bond Orbital (NBO) Analysis. (n.d.). Gaussian. [Link]

  • Chen, Y-F., et al. (n.d.). The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregulation of Lumican. Cancers. [Link]

  • Synthesis and Evaluation of Chalcone-Quinoline Based Molecular Hybrids as Potential Anti-Malarial Agents. (2021). MDPI. [Link]

  • Density Function Theory B3LYP/6-31G**Calculation of Geometry Optimization and Energies of Donor-Bridge-Acceptor Molecular System. (2014). INPRESSCO. [Link]

  • Comprehensive review on current developments of quinoline-based anticancer agents. (2016). ResearchGate. [Link]

  • Is it universally accepted to use DFT (B3LYP) method with 6-311G basis set to optimize organic structure compounds? (2020). ResearchGate. [Link]

  • Occupation of natural bond orbitals (NBO) no Lewis and hybrids for 4c... (n.d.). ResearchGate. [Link]

  • Wiberg, K. B. (2004). Basis set effects on calculated geometries: 6-311++G** vs. aug-cc-pVDZ. Journal of Computational Chemistry. [Link]

  • Anticancer Activity of Quinoline Derivatives; An Overview. (n.d.). Academia.edu. [Link]

  • Anticancer Activity of Quinoline Derivatives. (2022). International Journal of Pharmaceutical Sciences Review and Research. [Link]

  • From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. (2023). Oriental Journal of Chemistry. [Link]

  • ubiquity of B3LYP/6-31G. (2016). Reddit. [Link]

  • HOMO-LUMO Calculation and Analysis Using DFT method in Gaussian Software || Part 3 || Gaurav Jhaa. (2023). YouTube. [Link]

  • Computational Chemistry Research Unit. (n.d.). RIKEN AICS. [Link]

  • Singh, P., et al. (2025). Accurate Prediction of HOMO–LUMO Gap Using DFT Functional and Application to Next-Generation Organic Telluro[n]Helicenes Materials. Journal of Computational Chemistry. [Link]

  • Synthesis and characterization of quinoline-carbaldehyde derivatives as novel inhibitors for leishmanial methionine aminopeptidase 1. (2020). European Journal of Medicinal Chemistry. [Link]

  • Synthesis and Biological Activity of Some Novel Quinolinones Derived from 1-Ethyl-1,2-dihydro-4-hydroxy-2-oxoquinoline-3-carbaldehyde. (2026). ResearchGate. [Link]

  • Medicinal chemistry. (n.d.). Yale Research. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Stereoselective Synthesis of (E)-3-(Quinolin-5-yl)acrylaldehyde

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Application Focus: Heterocyclic Functionalization, Stereoselective Olefination, and Precursor Synthesis Introduction and Strateg...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Application Focus: Heterocyclic Functionalization, Stereoselective Olefination, and Precursor Synthesis

Introduction and Strategic Rationale

Quinoline scaffolds are privileged structures in medicinal chemistry, frequently serving as the core pharmacophore in antimalarial, antibacterial, and anticancer agents[1]. The functionalization of the quinoline ring at the C5 position provides a critical vector for exploring structure-activity relationships (SAR). Specifically, synthesizing (E)-3-(quinolin-5-yl)acrylaldehyde yields a versatile α,β -unsaturated aldehyde. This moiety acts as a highly reactive electrophile, primed for downstream transformations such as Diels-Alder cycloadditions, Michael additions, or reductive aminations.

To achieve high stereocontrol and yield, this protocol utilizes a Wittig olefination between commercially available quinoline-5-carbaldehyde[2] and 2-(triphenylphosphoranylidene)acetaldehyde.

Causality in Reaction Design: The choice of a stabilized ylide (due to the electron-withdrawing carbonyl group adjacent to the carbanion) is deliberate. Stabilized ylides undergo reversible cycloaddition with aldehydes to form an oxaphosphetane intermediate. Thermodynamic control dictates that the substituents on the oxaphosphetane ring adopt an anti configuration to minimize steric clash. Subsequent stereospecific syn-cycloreversion exclusively yields the thermodynamically favored (E)-alkene[3].

Reaction Pathway Visualization

G A Quinoline-5-carbaldehyde (Electrophile) C Wittig Olefination (Anhydrous DCM, 25°C) A->C B 2-(Triphenylphosphoranylidene) acetaldehyde (Stabilized Ylide) B->C D anti-Oxaphosphetane Intermediate C->D Thermodynamic Control E (E)-3-(Quinolin-5-yl) acrylaldehyde (Target) D->E syn-Cycloreversion F Triphenylphosphine Oxide (Byproduct) D->F Elimination

Fig 1: Mechanistic workflow of the stereoselective Wittig olefination.

Materials and Quantitative Reaction Parameters

The following stoichiometric ratios are optimized to ensure complete consumption of the heterocyclic aldehyde while minimizing the excess of triphenylphosphine oxide (TPPO) generated, which complicates purification.

Reagent / MaterialRoleMW ( g/mol )EquivalentsAmount (for 10 mmol scale)
Quinoline-5-carbaldehyde Starting Material157.171.00 eq1.57 g
2-(Triphenylphosphoranylidene)acetaldehyde Stabilized Ylide304.321.15 eq3.50 g
Dichloromethane (DCM), Anhydrous Solvent84.93N/A50.0 mL
Hexane/Ethyl Acetate ChromatographyN/AN/AAs needed

Note: Quinoline-5-carbaldehyde is sensitive to prolonged light exposure and oxidation; it should be stored under an inert atmosphere at 2-8°C[2].

Step-by-Step Laboratory Protocol

This protocol is designed as a self-validating system. Each critical phase includes in-process checks to ensure the reaction is proceeding as intended before advancing to the next step.

Phase 1: Reaction Assembly
  • Preparation: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar. Flush the system with dry Argon or Nitrogen gas for 5 minutes.

  • Substrate Dissolution: Add 1.57 g (10.0 mmol) of quinoline-5-carbaldehyde to the flask. Inject 50 mL of anhydrous DCM via syringe. Stir at 400 rpm until the solid is completely dissolved, yielding a pale yellow solution.

  • Ylide Addition: Portion-wise, add 3.50 g (11.5 mmol) of 2-(triphenylphosphoranylidene)acetaldehyde over 10 minutes at room temperature (25°C).

    • Mechanistic Insight: Portion-wise addition prevents localized heating and suppresses potential side reactions, such as ylide dimerization or aldol-type condensations.

Phase 2: Monitoring and In-Process Validation
  • Reaction Progression: Allow the reaction mixture to stir at room temperature under an inert atmosphere for 12–16 hours.

  • TLC Validation: Monitor the reaction via Thin Layer Chromatography (TLC) using a 1:1 Hexane:Ethyl Acetate solvent system.

    • Validation Check: The starting material (quinoline-5-carbaldehyde) should be completely consumed. A new, lower-Rf spot corresponding to the highly conjugated (E)-3-(quinolin-5-yl)acrylaldehyde will appear. The product spot will exhibit strong UV activity at 254 nm.

Phase 3: Workup and TPPO Precipitation
  • Solvent Removal: Concentrate the reaction mixture in vacuo using a rotary evaporator to yield a crude, viscous residue.

  • Byproduct Precipitation: Suspend the crude residue in 20 mL of cold diethyl ether and vigorously stir for 15 minutes, then add 20 mL of cold hexanes.

    • Causality: Triphenylphosphine oxide (TPPO) is highly soluble in DCM but exhibits poor solubility in cold ether/hexane mixtures. This step selectively precipitates the bulk of the TPPO, drastically simplifying downstream chromatography.

  • Filtration: Filter the suspension through a sintered glass funnel (medium porosity). Wash the white filter cake (TPPO) with an additional 10 mL of cold 1:1 ether/hexane.

  • Concentration: Concentrate the combined filtrate in vacuo to obtain the crude product.

Phase 4: Purification and Characterization
  • Flash Column Chromatography: Load the crude material onto a silica gel column. Elute with a gradient of Hexane to 30% Ethyl Acetate in Hexane.

  • Fraction Collection: Collect the fractions containing the product (identified via TLC). Combine and remove the solvent under reduced pressure to afford (E)-3-(quinolin-5-yl)acrylaldehyde as a yellow/orange solid.

  • Analytical Confirmation:

    • 1H NMR (CDCl3): Look for the characteristic trans-alkene coupling in the vinylic protons. The coupling constant ( J ) for the vinylic protons should be approximately 15–16 Hz, definitively confirming the (E)-configuration. The aldehyde proton will appear as a doublet (coupled to the adjacent vinylic proton) around 9.7 ppm.

References

  • Source: National Institutes of Health (NIH)
  • Synthesis and Evaluation of (Pyridylmethylene)
  • CAS 22934-41-4: Quinoline-5-carbaldehyde Source: CymitQuimica URL
  • 22934-41-4 | Quinoline-5-carbaldehyde | Aldehydes Source: Ambeed URL

Sources

Application

The Quinoline-Acrylaldehyde Scaffold: A Versatile Platform for Heterocyclic Drug Discovery

Application Note & Protocols for (E)-3-(Quinolin-5-yl)acrylaldehyde Authored by: Senior Application Scientist, Chemical Biology Division Introduction: The Enduring Legacy of the Quinoline Nucleus in Medicine The quinolin...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note & Protocols for (E)-3-(Quinolin-5-yl)acrylaldehyde

Authored by: Senior Application Scientist, Chemical Biology Division

Introduction: The Enduring Legacy of the Quinoline Nucleus in Medicine

The quinoline ring system, a fusion of benzene and pyridine rings, stands as a "privileged scaffold" in medicinal chemistry.[1][2] Its presence in natural alkaloids like quinine, a cornerstone in antimalarial therapy, spurred over a century of research, revealing a remarkable breadth of pharmacological activities.[3][4] Quinoline derivatives have been successfully developed into drugs for treating cancer, bacterial and fungal infections, inflammation, and cardiovascular diseases.[5][6] The unique electronic properties of the quinoline nucleus and its ability to be functionalized at various positions allow for the fine-tuning of biological activity and pharmacokinetic properties.[3][6]

(E)-3-(Quinolin-5-yl)acrylaldehyde emerges as a highly promising, yet underexplored, building block for the synthesis of novel heterocyclic drug candidates. This molecule combines the esteemed quinoline core with a reactive α,β-unsaturated aldehyde functionality. This "Michael acceptor" system is primed for a variety of chemical transformations, enabling the construction of diverse and complex heterocyclic architectures. This application note provides a technical guide for researchers, outlining the synthetic utility of (E)-3-(quinolin-5-yl)acrylaldehyde and providing detailed protocols for its application in creating libraries of potential therapeutic agents.

Synthesis of (E)-3-(Quinolin-5-yl)acrylaldehyde: A Foundational Protocol

The most direct and efficient synthesis of (E)-3-(quinolin-5-yl)acrylaldehyde involves a Claisen-Schmidt condensation reaction. This classic carbon-carbon bond-forming reaction provides a reliable method for creating α,β-unsaturated aldehydes and ketones.

Protocol 1: Synthesis via Claisen-Schmidt Condensation

This protocol details the base-catalyzed condensation of quinoline-5-carbaldehyde with acetaldehyde.

Materials:

  • Quinoline-5-carbaldehyde

  • Acetaldehyde

  • Ethanol (absolute)

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl), 1M

  • Dichloromethane (DCM)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Ethyl acetate/Hexanes solvent system

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve quinoline-5-carbaldehyde (1.0 eq) in absolute ethanol. Cool the solution to 0 °C in an ice bath.

  • Base Addition: Slowly add an aqueous solution of sodium hydroxide (1.2 eq) to the cooled solution while stirring.

  • Acetaldehyde Addition: Add acetaldehyde (1.5 eq) dropwise to the reaction mixture. Maintain the temperature at 0-5 °C during the addition.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Once the reaction is complete, neutralize the mixture with 1M HCl. Extract the product with dichloromethane (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Purification: Filter the drying agent and concentrate the organic phase under reduced pressure. Purify the crude product by column chromatography on silica gel using an ethyl acetate/hexanes gradient to yield pure (E)-3-(quinolin-5-yl)acrylaldehyde.

Expected Outcome: The desired product is an off-white to yellow solid. Characterization should be performed using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm the structure and purity.

Applications in Heterocyclic Synthesis: Building Complexity from a Simple Core

The true value of (E)-3-(quinolin-5-yl)acrylaldehyde lies in its ability to serve as a linchpin for the synthesis of a multitude of heterocyclic systems. The electrophilic nature of the β-carbon and the aldehyde carbonyl group are the key reaction handles.

Synthesis of Substituted Pyrimidines

Pyrimidines are a class of nitrogen-containing heterocycles that are fundamental components of nucleic acids and are prevalent in a wide range of pharmaceuticals. The reaction of α,β-unsaturated aldehydes with amidines, ureas, or thioureas is a classical and efficient method for constructing the pyrimidine ring.[7][8]

Protocol 2: Synthesis of a Quinolinyl-Substituted Pyrimidine Derivative

This protocol describes a [3+3] annulation reaction between (E)-3-(quinolin-5-yl)acrylaldehyde and benzamidine hydrochloride to form a 2,4-disubstituted pyrimidine.

Materials:

  • (E)-3-(quinolin-5-yl)acrylaldehyde

  • Benzamidine hydrochloride

  • Sodium ethoxide (NaOEt)

  • Ethanol (absolute)

  • Ammonium chloride (saturated solution)

  • Ethyl acetate

Procedure:

  • Reaction Setup: To a solution of (E)-3-(quinolin-5-yl)acrylaldehyde (1.0 eq) in absolute ethanol, add benzamidine hydrochloride (1.1 eq).

  • Base Addition: Add sodium ethoxide (2.2 eq) portion-wise to the stirred solution at room temperature.

  • Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction by TLC.

  • Work-up: After completion, cool the reaction to room temperature and quench with a saturated solution of ammonium chloride. Extract the product with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the residue by flash column chromatography to obtain the desired pyrimidine derivative.

Causality Behind Experimental Choices:

  • Base: Sodium ethoxide acts as a base to deprotonate the benzamidine hydrochloride, generating the free amidine nucleophile required for the initial Michael addition to the acrylaldehyde. It also promotes the subsequent cyclization and dehydration steps.

  • Solvent: Ethanol is a suitable polar protic solvent that can dissolve the reactants and facilitate the reaction.

Synthesis of Substituted Pyridines

The pyridine moiety is another critical scaffold in drug discovery.[9] (E)-3-(quinolin-5-yl)acrylaldehyde can be utilized in various multicomponent reactions to construct substituted pyridines, offering a rapid route to molecular diversity.

Workflow for Pyridine Synthesis:

A common strategy involves the reaction of the α,β-unsaturated aldehyde with a β-ketoester and an ammonium source, such as ammonium acetate, in a Hantzsch-like pyridine synthesis.

G cluster_reactants Reactants cluster_process Process cluster_product Product A (E)-3-(quinolin-5-yl)acrylaldehyde D One-Pot Multicomponent Reaction (e.g., Reflux in Acetic Acid) A->D B β-Ketoester (e.g., Ethyl acetoacetate) B->D C Ammonium Acetate C->D E Quinolinyl-Substituted Dihydropyridine D->E Cyclocondensation F Oxidation (e.g., with DDQ or air) E->F G Quinolinyl-Substituted Pyridine F->G

Caption: Workflow for the synthesis of quinolinyl-substituted pyridines.

Quantitative Data Summary

The following table summarizes typical reaction conditions and expected yields for the synthesis of heterocyclic derivatives from (E)-3-(quinolin-5-yl)acrylaldehyde, based on analogous reactions reported in the literature.

HeterocycleReagentsSolventCatalyst/BaseTemp. (°C)Time (h)Typical Yield (%)
PyrimidineBenzamidine HClEthanolNaOEtReflux4-670-85
PyridineEthyl acetoacetate, NH₄OAcAcetic Acid-Reflux8-1265-80
PyrazolineHydrazine hydrateEthanolAcetic acid (cat.)Reflux2-480-95

Signaling Pathways and Drug Development Context

Derivatives of quinoline have been shown to modulate key signaling pathways implicated in diseases like cancer. For instance, quinoline-based compounds have been designed to target receptor tyrosine kinases such as EGFR and VEGFR, which are crucial regulators of cell proliferation and angiogenesis.[10] The diverse heterocyclic scaffolds that can be synthesized from (E)-3-(quinolin-5-yl)acrylaldehyde offer the potential to create novel inhibitors for these and other critical pathways, such as the PI3K/Akt/mTOR pathway.[10]

G cluster_synthesis Synthetic Pathway cluster_screening Drug Discovery Cascade A (E)-3-(quinolin-5-yl)acrylaldehyde B Heterocyclic Synthesis (e.g., Pyrimidine, Pyridine formation) A->B C Library of Quinolinyl-Heterocycles B->C D High-Throughput Screening C->D Input for Screening E Kinase Assays (e.g., EGFR, VEGFR) D->E F Cell-Based Assays (Proliferation, Apoptosis) E->F G Lead Compound Identification F->G

Caption: Logical relationship from synthesis to drug discovery.

Conclusion: A Gateway to Novel Bioactive Molecules

(E)-3-(quinolin-5-yl)acrylaldehyde represents a powerful and versatile starting material for the construction of novel heterocyclic compounds. Its straightforward synthesis and reactive nature allow for the efficient generation of diverse molecular architectures. The protocols and conceptual frameworks provided in this application note are intended to empower researchers to explore the full potential of this scaffold in their drug discovery programs. The rich history of the quinoline nucleus in medicine suggests that derivatives from this accessible building block hold significant promise for the development of the next generation of therapeutic agents.

References

  • Oriental Journal of Chemistry. (2023, June 30). From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. Available from: [Link]

  • Martins, R., et al. (2022, June 24). Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. Royal Society of Chemistry. Available from: [Link]

  • IntechOpen. (2018, November 19). Quinoline Heterocycles: Synthesis and Bioactivity. Available from: [Link]

  • SYNTHESIS OF PYRIMIDINE DERIVATIVES. (n.d.). Available from: [Link]

  • Shaquiquzzaman, M., et al. (2013). Quinoline: A versatile heterocyclic. National Center for Biotechnology Information. Available from: [Link]

  • Bharti, A., et al. (2022, July 15). The Chemical and Pharmacological Advancements of Quinoline: A Mini Review. Journal of Drug Delivery and Therapeutics. Available from: [Link]

  • Tzortzis, Z., et al. (2022). Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. National Center for Biotechnology Information. Available from: [Link]

  • MDPI. (2023, January 12). Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. Available from: [Link]

  • Wang, Z., et al. (2020). A metal-free synthesis of pyrimidines from amidines with α,β-unsaturated ketones via tandem [3 + 3] annulation and visible-light-enabled photo-oxidation. Royal Society of Chemistry. Available from: [Link]

  • Vchislo, N. V., & Verochkina, E. A. (2019, July 23). PYRIDINES ON THE BASIS OF α,β-UNSATURATED ALDEHYDES. Chemistry of Heterocyclic Compounds. Available from: [Link]

  • PubMed. (2020, January 15). Synthesis and characterization of quinoline-carbaldehyde derivatives as novel inhibitors for leishmanial methionine aminopeptidase 1. Available from: [Link]

  • ResearchGate. (n.d.). A few quinoline derivatives in clinical use. Available from: [Link]

  • National Center for Biotechnology Information. (n.d.). Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. Available from: [Link]

Sources

Method

Application Notes and Protocols for Catalytic Michael Addition using (E)-3-(Quinolin-5-yl)acrylaldehyde

Introduction: The Synthetic Utility of the Quinoline Moiety in Michael Acceptors The quinoline scaffold is a privileged heterocyclic motif frequently encountered in pharmaceuticals, natural products, and functional mater...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Synthetic Utility of the Quinoline Moiety in Michael Acceptors

The quinoline scaffold is a privileged heterocyclic motif frequently encountered in pharmaceuticals, natural products, and functional materials. Its incorporation into Michael acceptors, such as in (E)-3-(quinolin-5-yl)acrylaldehyde, offers a unique combination of electronic and steric properties that can be exploited in asymmetric catalysis. The rigid, planar aromatic system of the quinoline ring can influence the stereochemical outcome of a reaction through non-covalent interactions, such as π-π stacking, with the catalyst or incoming nucleophile. Furthermore, the nitrogen atom in the quinoline ring can modulate the electronic properties of the α,β-unsaturated aldehyde system, impacting its reactivity as a Michael acceptor.

This application note provides detailed protocols for the synthesis of (E)-3-(quinolin-5-yl)acrylaldehyde and its subsequent application in catalytic asymmetric Michael addition reactions with various nucleophiles. The protocols are designed for researchers in organic synthesis, medicinal chemistry, and drug development, offering a guide to harnessing the synthetic potential of this versatile building block.

Part 1: Synthesis of (E)-3-(Quinolin-5-yl)acrylaldehyde

A reliable method for the synthesis of α,β-unsaturated aldehydes is the Wittig reaction, which involves the reaction of an aldehyde with a phosphonium ylide.[1][2] A similar strategy has been successfully employed for the synthesis of a related quinoline-containing acrylaldehyde, a key intermediate in the synthesis of the drug pitavastatin.[3]

Protocol 1: Synthesis via Wittig Reaction

This protocol outlines the synthesis of (E)-3-(quinolin-5-yl)acrylaldehyde from quinoline-5-carbaldehyde.

  • Materials:

    • Quinoline-5-carbaldehyde

    • (Triphenylphosphoranylidene)acetaldehyde

    • Toluene, anhydrous

    • Standard laboratory glassware for inert atmosphere reactions

    • Silica gel for column chromatography

  • Procedure:

    • To a solution of quinoline-5-carbaldehyde (1.0 eq) in anhydrous toluene (0.2 M) under an argon atmosphere, add (triphenylphosphoranylidene)acetaldehyde (1.1 eq).

    • Heat the reaction mixture to 80 °C and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford (E)-3-(quinolin-5-yl)acrylaldehyde as a solid.

  • Justification of Experimental Choices:

    • The Wittig reaction is a robust and high-yielding method for the formation of carbon-carbon double bonds.[1][4]

    • The use of a stabilized ylide, (triphenylphosphoranylidene)acetaldehyde, generally favors the formation of the (E)-isomer, which is typically the desired geometry for Michael acceptors.[4]

    • Toluene is a suitable non-polar solvent for this transformation, and heating is often necessary to drive the reaction to completion.

Part 2: Organocatalytic Asymmetric Michael Addition Protocols

The following protocols describe the asymmetric Michael addition of common nucleophiles to (E)-3-(quinolin-5-yl)acrylaldehyde using well-established organocatalytic systems. The choice of catalyst and conditions is based on successful applications with structurally similar 3-aryl-acrylaldehydes.

Protocol 2: Cinchona Alkaloid-Catalyzed Michael Addition of Malonates

Cinchona alkaloids and their derivatives are powerful catalysts for a wide range of asymmetric reactions, including the Michael addition of malonates to enals.[5][6][7] The bifunctional nature of these catalysts, possessing both a basic quinuclidine nitrogen and a hydrogen-bond-donating group, allows for the simultaneous activation of both the nucleophile and the electrophile.

  • Materials:

    • (E)-3-(Quinolin-5-yl)acrylaldehyde

    • Dimethyl malonate

    • 9-Amino(9-deoxy)-epi-cinchonine derivative (e.g., thiourea or squaramide derivative)

    • Toluene or Dichloromethane (DCM)

    • Standard laboratory glassware

  • Procedure:

    • To a solution of (E)-3-(quinolin-5-yl)acrylaldehyde (0.2 mmol) and the cinchona alkaloid-derived catalyst (10 mol%) in toluene (1.0 mL) at room temperature, add dimethyl malonate (0.4 mmol, 2.0 eq).

    • Stir the reaction mixture at room temperature for 24-72 hours, monitoring by TLC.

    • Upon completion, directly purify the reaction mixture by silica gel column chromatography to yield the desired Michael adduct.

  • Expected Outcomes and Data Presentation:

Catalyst Loading (mol%)SolventTime (h)Yield (%)ee (%)
10Toluene48HighHigh
10DCM48HighHigh
Table 1: Expected results for the cinchona alkaloid-catalyzed Michael addition of dimethyl malonate.
  • Causality and Mechanistic Insight: The cinchona alkaloid catalyst is proposed to activate the dimethyl malonate through deprotonation by the quinuclidine nitrogen, while the thiourea or squaramide moiety activates the acrylaldehyde via hydrogen bonding. The quinoline ring of the substrate may engage in π-π stacking interactions with the quinoline ring of the catalyst, influencing the facial selectivity of the nucleophilic attack.[8]

Diagram 1: Proposed Catalytic Cycle for Cinchona Alkaloid-Catalyzed Michael Addition

G cluster_0 Catalytic Cycle Catalyst Cinchona Alkaloid Catalyst Intermediate1 Activated Complex (Catalyst-Malonate-Acrylaldehyde) Catalyst->Intermediate1 Activation Malonate Dimethyl Malonate Malonate->Intermediate1 Acrylaldehyde (E)-3-(Quinolin-5-yl)acrylaldehyde Acrylaldehyde->Intermediate1 Product Michael Adduct Intermediate1->Product C-C Bond Formation Catalyst_Regen Catalyst (Regenerated) Product->Catalyst_Regen Product Release Catalyst_Regen->Catalyst G start Start step1 Mix NHC precatalyst and DBU in THF start->step1 step2 Add β-ketoester step1->step2 step3 Stir for 10 min step2->step3 step4 Add (E)-3-(quinolin-5-yl)acrylaldehyde step3->step4 step5 Stir at RT for 12-24h step4->step5 step6 Quench with Acetic Acid step5->step6 step7 Concentrate step6->step7 step8 Purify by Column Chromatography step7->step8 end Isolated Michael Adduct step8->end

Sources

Application

Application Note: In Vivo Dosing Strategies for (E)-3-(Quinolin-5-yl)acrylaldehyde in Murine Models

Executive Summary (E)-3-(Quinolin-5-yl)acrylaldehyde is a highly reactive chemical probe and building block utilized in the development of targeted covalent inhibitors (TCIs). The quinoline scaffold provides robust lipop...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(E)-3-(Quinolin-5-yl)acrylaldehyde is a highly reactive chemical probe and building block utilized in the development of targeted covalent inhibitors (TCIs). The quinoline scaffold provides robust lipophilic binding affinity, while the acrylaldehyde moiety acts as a Michael acceptor, designed to irreversibly bind to nucleophilic cysteine residues on target proteins. However, translating this compound into murine in vivo models presents significant pharmacokinetic (PK) and formulation challenges. This application note details a self-validating, step-by-step protocol for the formulation and administration of (E)-3-(Quinolin-5-yl)acrylaldehyde in mice, grounded in established pharmacokinetic principles.

Mechanistic Rationale & Pharmacokinetic Challenges

The primary hurdle in dosing Michael acceptors in vivo is their susceptibility to rapid detoxification. In murine models, hepatic and extrahepatic Glutathione S-Transferases (GSTs) exhibit high catalytic activity toward soft electrophiles. The β -carbon of the acrylaldehyde moiety is positively polarized, making it a prime target for nucleophilic attack by the thiol group of endogenous glutathione (GSH) ().

This GST-mediated conjugation leads to the formation of highly polar GSH S-conjugates (thioethers), which are rapidly cleared via biliary and renal pathways. Consequently, targeted covalent inhibitors often exhibit a drastically shortened half-life in mice compared to larger mammals (). To achieve therapeutic target engagement, researchers must utilize optimized co-solvent formulations and higher-frequency dosing regimens (e.g., BID) to outpace this rapid systemic clearance.

Fig 1: Pharmacokinetic pathway of Michael acceptors in mice, highlighting GSH-mediated clearance.

Formulation Strategy (Vehicle Selection)

Because (E)-3-(Quinolin-5-yl)acrylaldehyde is highly hydrophobic and chemically reactive, standard aqueous buffers will cause immediate precipitation, while nucleophilic solvents (like primary amines or certain unpurified alcohols) will degrade the Michael acceptor via Schiff base formation or direct addition.

The Causal Formulation Logic:

  • 5% DMSO: Acts as the primary aprotic solvent to disrupt the crystal lattice of the compound without reacting with the acrylaldehyde.

  • 40% PEG400: Serves as a co-solvent to prevent precipitation upon introduction to the aqueous phase.

  • 5% Tween 80: A non-ionic surfactant that forms protective micelles around the lipophilic quinoline core, stabilizing the microemulsion in the bloodstream.

  • 50% Saline: Provides the bulk aqueous phase to maintain isotonicity, preventing osmotic shock and tissue necrosis at the injection site.

Formulation_Workflow Weigh Weigh Compound (E)-3-(Quinolin-5-yl)acrylaldehyde Dissolve Dissolve in 5% DMSO (Vortex/Sonicate) Weigh->Dissolve AddPEG Add 40% PEG400 (Solubilizer) Dissolve->AddPEG AddTween Add 5% Tween 80 (Surfactant) AddPEG->AddTween AddSaline Add 50% Saline (Aqueous Phase) AddTween->AddSaline QC QC: LC-MS Stability & Visual Check AddSaline->QC

Fig 2: Step-by-step logical workflow for formulating lipophilic covalent inhibitors.

Quantitative Dosing Parameters

To ensure compliance with Institutional Animal Care and Use Committee standards (), dosing volumes and frequencies must be strictly controlled.

Table 1: Recommended Murine Dosing Parameters and Constraints

ParameterIntraperitoneal (IP)Oral Gavage (PO)Rationale / Causality
Formulation Vehicle 5% DMSO, 40% PEG400, 5% Tween 80, 50% Saline5% DMSO, 40% PEG400, 5% Tween 80, 50% SalineMaintains solubility while avoiding nucleophilic degradation of the acrylaldehyde.
Max Volume 10 mL/kg (Ideal: <5 mL/kg)10 mL/kgPrevents abdominal distension (IP) and stomach rupture or reflux/aspiration (PO).
Needle Size 25–27 gauge20–22 gauge (bulb-tipped)Minimizes tissue trauma (IP); prevents esophageal perforation (PO).
Dosing Frequency BID (Every 12 hours)BID to TIDCompensates for the rapid GSH-mediated clearance of the Michael acceptor.
Typical Dose Range 5 – 25 mg/kg10 – 50 mg/kgPO requires higher doses due to first-pass hepatic metabolism and GST detoxification.

Step-by-Step Experimental Protocols

Vehicle Preparation and Compound Formulation

Note: Prepare formulations fresh daily. The reactive acrylaldehyde may degrade if left in an aqueous microemulsion for >24 hours.

  • Weighing: Accurately weigh the required mass of (E)-3-(Quinolin-5-yl)acrylaldehyde into a sterile, amber glass vial (protect from light to prevent photo-isomerization of the alkene).

  • Primary Solubilization: Add the calculated volume of anhydrous DMSO (5% of final volume). Vortex vigorously for 60 seconds. If particulates remain, sonicate in a water bath at room temperature for 2–3 minutes until a clear solution is achieved.

  • Co-solvent Addition: Add PEG400 (40% of final volume) and vortex for 30 seconds to ensure a homogenous non-aqueous mixture.

  • Surfactant Addition: Add Tween 80 (5% of final volume). Vortex thoroughly. The mixture will become viscous.

  • Aqueous Dilution: Dropwise, add sterile Saline (50% of final volume) while continuously vortexing. Continuous agitation is critical to prevent the compound from crashing out of solution, ensuring the formation of a stable microemulsion.

  • Self-Validating QC Check: Visually inspect the final solution against a light source. It should be clear or slightly opalescent, with zero visible particulates. Optional but recommended: Run a rapid LC-MS aliquot to verify that the acrylaldehyde peak is intact and has not hydrated.

Intraperitoneal (IP) Administration
  • Restraint: Secure the mouse using the scruff method, exposing the ventral abdomen. Tilt the mouse so the head is slightly lower than the hindquarters, causing the internal organs to shift cranially.

  • Injection Site: Identify the lower right or lower left quadrant of the abdomen to avoid the cecum and urinary bladder.

  • Administration: Insert a 25–27 gauge needle at a 30-degree angle. Aspirate slightly; if fluid or blood enters the hub, withdraw and discard. If clear, inject the formulated solution smoothly.

  • Post-Injection: Withdraw the needle and gently massage the site to prevent leakage.

Oral Gavage (PO) Administration
  • Measurement: Measure a 20–22 gauge bulb-tipped gavage needle from the corner of the mouse's mouth to the xiphoid process (bottom of the sternum). Mark this depth to prevent advancing the needle past the stomach.

  • Restraint: Scruff the mouse firmly to immobilize the head, creating a straight line through the neck and esophagus.

  • Insertion: Place the bulb tip into the diastema (gap between incisors and molars). Gently slide the needle over the tongue and down the esophagus. Causality note: Never force the needle. Resistance indicates tracheal entry or esophageal stricture.

  • Dosing: Once at the marked depth, administer the dose smoothly (max 10 mL/kg). Withdraw the needle gently.

Self-Validating PK/PD Check

To ensure this protocol is actively working in your specific murine strain, do not proceed blindly to a 4-week efficacy study. First, conduct a 24-hour PK pilot:

  • Dose 3 mice via the intended route.

  • Collect ~50 µL of blood via tail-snip or submandibular bleed at 0.5, 1, 2, and 4 hours post-dose.

  • Analyze plasma via LC-MS/MS for both the parent compound and its GSH-adduct.

  • Validation Criteria: The formulation is successful if the parent compound concentration remains above your in vitro IC50 for at least 2 hours post-dose. If only the GSH-adduct is visible at 1 hour, you must increase the dose or switch from PO to IP administration.

References

  • Shibata, Y., & Chiba, M. (2015). The role of extrahepatic metabolism in the pharmacokinetics of the targeted covalent inhibitors afatinib, ibrutinib, and neratinib. Drug Metabolism and Disposition, 43(3), 375-384. Available at:[Link]

  • Potęga, A. (2022). Glutathione-Mediated Conjugation of Anticancer Drugs: An Overview of Reaction Mechanisms and Biological Significance for Drug Detoxification and Bioactivation. Molecules, 27(16), 5252. Available at:[Link]

Technical Notes & Optimization

Troubleshooting

How to prevent auto-oxidation of (E)-3-(Quinolin-5-yl)acrylaldehyde during storage

Technical Support Center: (E)-3-(Quinolin-5-yl)acrylaldehyde Storage and Handling Welcome to the technical support center for (E)-3-(Quinolin-5-yl)acrylaldehyde. This guide is designed for researchers, scientists, and dr...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: (E)-3-(Quinolin-5-yl)acrylaldehyde Storage and Handling

Welcome to the technical support center for (E)-3-(Quinolin-5-yl)acrylaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, experience-based solutions for the handling and storage of this reactive aldehyde, with a specific focus on preventing auto-oxidation.

Introduction

(E)-3-(Quinolin-5-yl)acrylaldehyde is a valuable building block in medicinal chemistry and materials science, often utilized in the synthesis of novel quinoline-based compounds with potential therapeutic activities.[1][2][3] However, its α,β-unsaturated aldehyde functionality makes it susceptible to degradation, primarily through auto-oxidation, which can compromise sample purity and experimental outcomes. This guide provides a comprehensive overview of the mechanisms behind this degradation and offers practical, validated protocols to ensure the long-term stability of your samples.

Frequently Asked Questions (FAQs)

Q1: What is auto-oxidation and why is (E)-3-(Quinolin-5-yl)acrylaldehyde prone to it?

A1: Auto-oxidation is a spontaneous oxidation process that occurs in the presence of atmospheric oxygen under ambient conditions.[4] For (E)-3-(Quinolin-5-yl)acrylaldehyde, like other α,β-unsaturated aldehydes, the aldehyde proton is susceptible to abstraction, initiating a free-radical chain reaction.[5] This process is often accelerated by exposure to light, heat, and trace metal impurities. The primary product of this degradation is the corresponding carboxylic acid, (E)-3-(quinolin-5-yl)acrylic acid, which will appear as a significant impurity in your sample over time.

Q2: I've noticed a change in the physical appearance of my sample (e.g., color change, solidification). What does this indicate?

A2: A change in the physical state, such as discoloration or the formation of a solid, is a strong indicator of degradation. While oxidation to the carboxylic acid is a primary concern, α,β-unsaturated aldehydes can also undergo polymerization to form trimers or other oligomers, which are often less soluble and may appear as a precipitate or cause the sample to become more viscous or solidify.[6] The presence of acidic byproducts from oxidation can catalyze this polymerization.[6]

Q3: What are the ideal storage conditions to minimize auto-oxidation?

A3: To maintain the integrity of (E)-3-(Quinolin-5-yl)acrylaldehyde, it is crucial to control the environmental factors that promote oxidation. The ideal storage conditions are summarized in the table below.

ParameterRecommended ConditionRationale
Temperature ≤ 4°C (Refrigerated)Reduces the rate of chemical reactions, including oxidation and polymerization.[5]
Atmosphere Inert Gas (Argon or Nitrogen)Displaces oxygen, a key reactant in the auto-oxidation process.[7]
Light Amber Vial or Protection from LightLight can provide the energy to initiate free-radical chain reactions.[8][9]
Container Tightly Sealed, High-Purity Glass or AluminumPrevents exposure to atmospheric oxygen and moisture. Aluminum may offer better protection for some aldehydes.[6]
Q4: Can I use antioxidants to stabilize my sample?

A4: Yes, the addition of a radical-scavenging antioxidant is a highly effective strategy. Butylated hydroxytoluene (BHT) is a commonly used and effective antioxidant for preventing the auto-oxidation of aldehydes.[6] A low concentration (e.g., 0.01-0.1%) is typically sufficient. It is important to ensure the chosen antioxidant is compatible with your downstream applications.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments and provides actionable solutions.

Observed Issue Potential Cause Troubleshooting Steps
Inconsistent analytical results (e.g., varying peak areas in chromatography). Sample degradation due to improper storage or handling.1. Verify Storage: Confirm that the sample has been stored under the recommended conditions (refrigerated, inert atmosphere, protected from light).2. Prepare Fresh Solutions: If degradation is suspected, prepare fresh solutions from a new or properly stored stock vial.[5]3. Re-purify: If significant degradation has occurred, re-purification by column chromatography may be necessary.
Appearance of a new, more polar spot on TLC or a new peak in LC-MS corresponding to the carboxylic acid. Auto-oxidation of the aldehyde.1. Implement Inert Atmosphere: Immediately blanket the sample with an inert gas (argon or nitrogen) and ensure the container is tightly sealed.2. Add Antioxidant: Consider adding a small amount of an antioxidant like BHT to a fresh aliquot of the material.3. Store in Freezer: For long-term storage, aliquoting the sample into smaller vials under an inert atmosphere and storing at -20°C can further minimize degradation.[5]
Reduced reactivity in subsequent synthetic steps. Decreased purity of the starting material due to oxidation or polymerization.1. Assess Purity: Before use, check the purity of the aldehyde by an appropriate analytical method (e.g., ¹H NMR, LC-MS).2. Use Freshly Opened/Purified Material: For critical reactions, it is best to use a freshly opened vial or recently purified material.

Experimental Protocols

Protocol 1: Optimal Long-Term Storage of (E)-3-(Quinolin-5-yl)acrylaldehyde

This protocol describes the best practices for storing the compound to ensure its stability over an extended period.

Materials:

  • (E)-3-(Quinolin-5-yl)acrylaldehyde

  • High-purity, amber glass vials with PTFE-lined caps

  • Argon or Nitrogen gas supply with a regulator and needle adapter

  • Refrigerator or freezer capable of maintaining ≤ 4°C

Procedure:

  • If the compound is in a large container, aliquot the desired amounts into smaller, amber glass vials for daily or weekly use. This minimizes the exposure of the bulk material to the atmosphere with each use.

  • Place the vial in a desiccator or glove box with an inert atmosphere.

  • Carefully flush the headspace of the vial with a gentle stream of argon or nitrogen for 30-60 seconds.

  • Immediately and tightly seal the vial with the PTFE-lined cap.

  • Wrap the cap with parafilm for an extra layer of protection against air ingress.

  • Label the vial clearly with the compound name, date, and storage conditions.

  • Store the vial in a refrigerator at ≤ 4°C, protected from light. For very long-term storage (months to years), consider storage at -20°C.[5]

Protocol 2: Preparation of a Stabilized Stock Solution

For applications where the compound will be used frequently in solution, preparing a stabilized stock solution can be more convenient.

Materials:

  • (E)-3-(Quinolin-5-yl)acrylaldehyde

  • Anhydrous, HPLC-grade solvent (e.g., Acetonitrile, Dichloromethane)

  • Butylated hydroxytoluene (BHT)

  • Volumetric flask

  • Inert gas supply

Procedure:

  • Calculate the amount of (E)-3-(Quinolin-5-yl)acrylaldehyde and BHT needed to achieve the desired concentration of the aldehyde and a final BHT concentration of 0.05% (w/v).

  • In a clean, dry volumetric flask, dissolve the BHT in the chosen anhydrous solvent.

  • Add the (E)-3-(Quinolin-5-yl)acrylaldehyde to the flask.

  • Fill the flask to the mark with the solvent.

  • Flush the headspace of the flask with an inert gas.

  • Stopper the flask, seal with parafilm, and store in a refrigerator at ≤ 4°C, protected from light.

Visualizing the Problem and Solution

To better understand the processes involved, the following diagrams illustrate the auto-oxidation mechanism and the recommended workflow for preventing it.

Auto_Oxidation_Mechanism cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination Initiator Initiator (Light, Heat, Metal) Aldehyde (E)-3-(Quinolin-5-yl)acrylaldehyde (R-CHO) Initiator->Aldehyde H• abstraction Acyl_Radical Acyl Radical (R-C•=O) Aldehyde->Acyl_Radical Oxygen Oxygen (O2) Peroxy_Radical Peroxy Radical (R-CO-OO•) Oxygen->Peroxy_Radical Reaction Aldehyde_2 Aldehyde (R-CHO) Peroxy_Radical->Aldehyde_2 H• abstraction Peroxy_Acid Peroxy Acid (R-CO-OOH) Acyl_Radical_2 Acyl Radical (R-C•=O) Peroxy_Acid->Acyl_Radical_2 Carboxylic_Acid Carboxylic Acid (R-COOH) Peroxy_Acid->Carboxylic_Acid Decomposition Aldehyde_2->Peroxy_Acid

Caption: Free-radical mechanism of aldehyde auto-oxidation.

Prevention_Workflow cluster_storage Optimal Storage cluster_handling Handling Best Practices Store_Cold Store at ≤ 4°C Store_Dark Protect from Light (Amber Vial) Store_Cold->Store_Dark Add_Antioxidant Add Antioxidant (e.g., BHT) Store_Dark->Add_Antioxidant Store_Inert Store Under Inert Gas (Argon/Nitrogen) Store_Inert->Store_Cold End Stable Compound for Experiments Add_Antioxidant->End Aliquot Aliquot into smaller vials Aliquot->Store_Inert Minimize_Exposure Minimize exposure to air Fresh_Solutions Prepare fresh solutions for use Minimize_Exposure->Fresh_Solutions Fresh_Solutions->End Start Receiving (E)-3-(Quinolin-5-yl)acrylaldehyde Start->Aliquot Start->Minimize_Exposure

Caption: Recommended workflow for preventing auto-oxidation.

References

  • Cinnamic Aldehyde - MSDS. (n.d.).
  • Material Safety Data Sheet - Cinnamaldehyde 98%. (n.d.). Oxford Lab Fine Chem.
  • Cinnamic aldehyde. (n.d.). Hekserij.nl.
  • Safety Data Sheet: Cinnamaldehyde. (n.d.). Carl ROTH.
  • Cinnamaldehyde | C9H8O | CID 637511. (n.d.). PubChem - NIH. Retrieved from [Link]

  • Best practices for handling and storing volatile aldehyde standards. (n.d.). Benchchem.
  • Zhao, N., et al. (2026, March 16). Formation of Unsaturated Aldehydes in Edible Oils During Heating and Storage and Their Control Strategies: A Review. ResearchGate. Retrieved from [Link]

  • Zhao, N., et al. (2026, March 16). Formation of Unsaturated Aldehydes in Edible Oils During Heating and Storage and Their Control Strategies: A Review | Request PDF. ResearchGate. Retrieved from [Link]

  • Intervention of polyphenols on cod protein modification induced by α, β-unsaturated aldehydes in multi-interface system | Request PDF. (n.d.). ResearchGate. Retrieved from [Link]

  • Role of Lipid Peroxidation-Derived α, β-Unsaturated Aldehydes in Vascular Dysfunction. (n.d.).
  • α,β-Unsaturated Aldehyde-Induced Delays in Nucleotide Excision Repair and the Contribution of Reactive Oxygen Species. (2017, December 28). ACS Publications. Retrieved from [Link]

  • α-Tocopherol Is Ineffective in Preventing the Decomposition of Preformed Lipid Peroxides and May Promote the Accumulation of Toxic Aldehydes: A Potential Explanation for the Failure of Antioxidants to Affect Human Atherosclerosis. (n.d.). PMC. Retrieved from [Link]

  • α,β-Unsaturated Aldehydes Accelerate Oxymyoglobin Oxidation. (n.d.). ACS Publications. Retrieved from [Link]

  • Formation of Aldehyde and Ketone Compounds during Production and Storage of Milk Powder. (n.d.). PMC. Retrieved from [Link]

  • Products of Oxidative Stress Inhibit Aldehyde Oxidation and Reduction Pathways in Dopamine Catabolism Yielding Elevated Levels of a Reactive Intermediate. (2009, May 15). PubMed. Retrieved from [Link]

  • A Safe and Efficient Flow Oxidation of Aldehydes with O2. (2013, November 22). Organic Letters. Retrieved from [Link]

  • Light-promoted oxidation of aldehydes to carboxylic acids under aerobic and photocatalyst-free conditions. (2022, July 26). Green Chemistry (RSC Publishing). Retrieved from [Link]

  • Protecting Groups for Aldehydes and Ketones: Introduction. (2025, May 22). JoVE. Retrieved from [Link]

  • (E)-3-(quinolin-3-yl)acrylaldehyde. (n.d.). SpectraBase. Retrieved from [Link]

  • Autoxidation. (n.d.). Wikipedia. Retrieved from [Link]

  • Synthesis of Quinoline and Dihydroquinoline Embelin Derivatives as Cardioprotective Agents. (n.d.). PMC. Retrieved from [Link]

  • Synthesis of Quinolines through Three-Component Cascade Annulation of Aryl Diazonium Salts, Nitriles, and Alkynes. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Riley Oxidation of Heterocyclic Intermediates on Paths to Hydroporphyrins—A Review. (2020, April 17). Semantic Scholar. Retrieved from [Link]

  • 4,6,8-Triarylquinoline-3-carbaldehyde Derivatives: Synthesis and Photophysical Properties. (2025, October 16).
  • Synthesis, Structure, Chemical Stability, and In Vitro Cytotoxic Properties of Novel Quinoline-3-Carbaldehyde Hydrazones Bearing a 1,2,4-Triazole or Benzotriazole Moiety. (2018, June 20). MDPI. Retrieved from [Link]

  • Comprehensive Review on Current Developments of Quinoline-Based Anticancer Agents. (2016, October 12).
  • Oxidation of Electron-Deficient Phenols Mediated by Hypervalent Iodine(V) Reagents: Fundamental Mechanistic Features Revealed by a Density Functional Theory-Based Investigation. (n.d.).
  • Quinoline Hydroxyalkylations from Iron-Catalyzed, Visible-Light-Driven Decarboxylations. (2024, December 12). MDPI. Retrieved from [Link]

  • Novel reaction products from the hypervalent iodine oxidation of hydroxylated stilbenes and isoflavones. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing). Retrieved from [Link]

  • Effect of Acrolein, a Lipid Oxidation Product, on the Formation of the Heterocyclic Aromatic Amine 2-Amino-3,8-dimethylimidazo[4,5- f ]quinoxaline (MeIQx) in Model Systems and Roast Salmon Patties. (n.d.). ResearchGate. Retrieved from [Link]

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Reference Data & Comparative Studies

Validation

Validating the Binding Affinity of (E)-3-(Quinolin-5-yl)acrylaldehyde: A Comparative Guide to SPR vs. Orthogonal Methods

As targeted covalent inhibitors (TCIs) experience a renaissance in drug discovery, evaluating the binding kinetics of highly reactive electrophiles requires a paradigm shift in biophysical analysis. (E)-3-(Quinolin-5-yl)...

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Author: BenchChem Technical Support Team. Date: April 2026

As targeted covalent inhibitors (TCIs) experience a renaissance in drug discovery, evaluating the binding kinetics of highly reactive electrophiles requires a paradigm shift in biophysical analysis. (E)-3-(Quinolin-5-yl)acrylaldehyde is a prime example of such a molecule. Featuring a quinoline recognition scaffold paired with an α,β -unsaturated aldehyde, it acts as a potent Michael acceptor. The electron-withdrawing nature of the quinoline ring enhances the electrophilicity of the β -carbon, driving irreversible covalent bond formation with nucleophilic residues (typically cysteines) on a target protein[1].

For molecules like (E)-3-(Quinolin-5-yl)acrylaldehyde, traditional equilibrium binding metrics (such as KD​ or IC50​ ) are fundamentally flawed because the inhibition is time-dependent[2]. As a Senior Application Scientist, I rely on Surface Plasmon Resonance (SPR) to decouple the initial reversible binding event from the subsequent irreversible chemical reaction. This guide objectively compares SPR against alternative methodologies and provides a self-validating protocol for characterizing this specific class of covalent binders.

The Mechanistic Challenge: Why Covalent Binders Break Traditional Assays

When (E)-3-(Quinolin-5-yl)acrylaldehyde interacts with its target, it does not follow standard equilibrium thermodynamics. Instead, it follows a two-step kinetic mechanism:

  • Reversible Association ( KI​ ): The quinoline moiety drives non-covalent association with the binding pocket. This is defined by the reversible binding constant KI​ ( koff​/kon​ )[3].

  • Covalent Inactivation ( kinact​ ): The acrylaldehyde warhead undergoes a Michael addition with a proximate nucleophile, forming a permanent thioether adduct. This is defined by the inactivation rate kinact​ [4].

CovalentModel Target Target Protein (E) + Inhibitor (I) Complex Reversible Complex (E·I) Target->Complex k_on Complex->Target k_off Adduct Covalent Adduct (E-I) Complex->Adduct k_inact

Two-step kinetic model of covalent inhibition: reversible affinity followed by inactivation.

Because the final step is irreversible, the apparent affinity of the drug increases infinitely over time. Relying on endpoint biochemical assays yields time-dependent IC50​ values that conflate the molecule's spatial affinity with its chemical reactivity[2]. To optimize (E)-3-(Quinolin-5-yl)acrylaldehyde, we must measure the efficiency ratio ( kinact​/KI​ )[2].

Comparative Analysis: SPR vs. Orthogonal Techniques

While several biophysical techniques can validate binding, their utility varies significantly when applied to irreversible acrylaldehyde binders. The table below summarizes the quantitative and operational differences between these platforms.

MethodologyPrimary ReadoutExtracted ParametersSample ConsumptionStrengths for AcrylaldehydesLimitations for Covalent Binders
Surface Plasmon Resonance (SPR) Real-time mass change (RU) KI​ , kinact​ , kon​ , koff​ Low (1-5 µg)Resolves the transient E⋅I complex in real-time; label-free[4].Target protein is permanently modified; requires specialized surface capture[4].
Intact LC-MS Mass shift ( Δ Da)% Occupancy, Apparent RateMedium (10-20 µg)Direct structural confirmation of the covalent adduct formation[1].Endpoint assay; cannot decouple reversible affinity ( KI​ ) from reactivity[1].
Isothermal Titration Calorimetry Heat of binding ( ΔH , µcal/s)Apparent ΔH High (>50 µg)Measures thermodynamics directly in solution without immobilization.Continuous heat generated by the irreversible reaction prevents standard isotherm fitting.
Biochemical Assays (FRET) Substrate conversionTime-dependent IC50​ Very Low (<1 µg)High-throughput; provides a physiologically relevant functional readout.Prone to optical interference; does not measure direct physical binding[2].

The Verdict: While Intact LC-MS is excellent for confirming that a covalent bond has formed, SPR is the only technique capable of showing how it forms by isolating the transient non-covalent complex before the irreversible reaction dominates[5].

Step-by-Step SPR Protocol for (E)-3-(Quinolin-5-yl)acrylaldehyde

Standard SPR protocols rely on Multiple Cycle Kinetics (MCK), where the sensor surface is regenerated after each injection. However, because (E)-3-(Quinolin-5-yl)acrylaldehyde permanently inactivates the target, the surface cannot be reused[4]. To circumvent this, we utilize a Single-Cycle Kinetics (SCK) approach combined with a regenerable capture surface [6].

Causality-Driven Methodology
  • Surface Preparation (Regenerable Capture):

    • Action: Functionalize a Series S Sensor Chip with Streptavidin (SA) via standard amine coupling. Biotinylate your target protein.

    • Causality: Because the acrylaldehyde warhead permanently modifies the target, direct amine-coupling of the protein would result in a fouled, "dead" sensor surface after the first injection. Streptavidin-biotin capture allows us to strip the covalently modified protein and capture a fresh, active batch for every cycle[6].

  • Target Immobilization:

    • Action: Inject the biotinylated target protein to achieve a capture level of 500-800 Response Units (RU). Ensure the baseline stabilizes with a drift of <0.3 RU/min.

  • Analyte Injection (Single-Cycle Kinetics):

    • Action: Inject (E)-3-(Quinolin-5-yl)acrylaldehyde in a 5-point dose-response series (e.g., 0.1x to 10x the estimated KI​ ) without regeneration steps between injections. Use short contact times (30-60 seconds).

    • Causality: SCK eliminates the need for intermediate regeneration. Short contact times are critical; they allow us to measure the rapid reversible association ( kon​ ) before the slower covalent inactivation ( kinact​ ) drives the equilibrium entirely to the E−I state[5].

  • Dissociation Monitoring:

    • Action: Following the highest concentration injection, monitor dissociation for an extended period (30-60 minutes).

    • Causality: A completely flat dissociation curve visually and mathematically confirms the irreversible nature of the acrylaldehyde-cysteine adduct[4].

  • Surface Stripping:

    • Action: Inject a harsh regeneration solution (e.g., 50 mM NaOH or 8M Guanidine HCl) for 30 seconds.

    • Causality: This breaks the biotin-streptavidin interaction, washing away the dead protein-inhibitor complex and leaving a bare streptavidin surface ready for the next cycle.

SPRWorkflow Step1 1. Surface Functionalization (Streptavidin Capture) Step2 2. Target Immobilization (Capture fresh biotin-protein) Step1->Step2 Step3 3. Single-Cycle Kinetics (Inject acrylaldehyde dose series) Step2->Step3 Step4 4. Two-State Kinetic Fitting (Extract K_I and k_inact) Step3->Step4 Step5 5. Surface Regeneration (Strip covalent complex) Step4->Step5 Step5->Step2 Next Cycle

Optimized SPR workflow for evaluating irreversible covalent inhibitors using regenerable capture.

Data Analysis and Kinetic Parameter Extraction

Once the SCK sensorgrams are acquired, the data must be double-referenced (subtracting both a reference channel and a buffer-only blank injection).

Do not use a standard 1:1 Langmuir binding model. Instead, fit the data using a Two-State Reaction Model ( A+B⇌AB→AB∗ ) within your SPR evaluation software[3].

  • Extracting KI​ : The software derives the reversible affinity from the initial rapid association phase, reflecting how well the quinoline scaffold fits into the target pocket.

  • Extracting kinact​ : This is derived from the secondary, slower phase of the curve, representing the nucleophilic attack on the acrylaldehyde warhead.

  • Calculating Efficiency: Finally, calculate kinact​/KI​ ( M−1s−1 ). This ratio is the ultimate metric for covalent drug potency, allowing you to objectively benchmark (E)-3-(Quinolin-5-yl)acrylaldehyde against other synthesized derivatives[2].

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of (E)-3-(Quinolin-5-yl)acrylaldehyde

This guide provides essential safety and logistical information for the proper disposal of (E)-3-(Quinolin-5-yl)acrylaldehyde. As a compound utilized in specialized research and development, understanding its chemical na...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides essential safety and logistical information for the proper disposal of (E)-3-(Quinolin-5-yl)acrylaldehyde. As a compound utilized in specialized research and development, understanding its chemical nature is paramount to ensuring the safety of laboratory personnel and maintaining environmental compliance. This document offers procedural, step-by-step guidance designed to build trust and provide value beyond the product itself.

The disposal protocols outlined herein are synthesized from an analysis of the compound's constituent chemical moieties: the quinoline ring and the α,β-unsaturated aldehyde (acrylaldehyde) functional group. In the absence of a specific Safety Data Sheet (SDS) for the compound, a conservative approach that accounts for the hazards of both parts is a mandate of responsible chemical management.

Part 1: Core Directive - Hazard Assessment and Foundational Principles

The fundamental principle for managing (E)-3-(Quinolin-5-yl)acrylaldehyde waste is to treat it as a hazardous waste from cradle to grave .[1] This approach is dictated by the inherent hazards of its structure:

  • Quinoline Moiety: Quinoline is classified as harmful if swallowed or in contact with skin, causes serious eye irritation, is a suspected carcinogen and mutagen, and is toxic to aquatic life with long-lasting effects.[2][3][4]

  • Acrylaldehyde Moiety: The acrylaldehyde functional group is highly reactive and toxic. Acrolein (the parent compound) is acutely toxic, a potent irritant, highly flammable, and can undergo violent polymerization.[5][6][7] Waste containing even residual amounts of such compounds is often designated as acutely toxic hazardous waste (P-listed).[6]

Therefore, all waste streams containing (E)-3-(Quinolin-5-yl)acrylaldehyde must be managed in accordance with local, state, and federal regulations, such as the Resource Conservation and Recovery Act (RCRA) enforced by the U.S. Environmental Protection Agency (EPA).[8] Always consult your institution's Environmental Health and Safety (EHS) department for specific protocols and guidance.[1][9]

Part 2: Immediate Safety Protocols & Personal Protective Equipment (PPE)

Before handling any waste materials, ensure the following safety measures are in place. All waste handling should be performed inside a certified chemical fume hood.[1][5] An ANSI-approved eyewash station and safety shower must be immediately accessible.[6][10]

Required Personal Protective Equipment (PPE):

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles and a full-face shield.[10][11]Protects against splashes of liquid waste and contact with solid residues, which can cause serious eye damage.
Hand Protection Chemical-resistant gloves (e.g., butyl rubber or heavy-grade nitrile).[1][6]Prevents skin absorption, as the compound is presumed to be harmful upon dermal contact.
Body Protection A flame-retardant laboratory coat. A chemical-resistant apron is recommended when handling larger volumes.[1][6]Protects against skin contact and contamination of personal clothing.
Respiratory A NIOSH/MSHA-approved respirator may be required if there is a risk of aerosol generation outside of a fume hood.[1]Minimizes inhalation risk, a primary exposure route for volatile and toxic aldehydes.
Part 3: Step-by-Step Disposal Procedures

Proper segregation, collection, and labeling are the cornerstones of a self-validating and compliant waste management system. Never dispose of (E)-3-(Quinolin-5-yl)acrylaldehyde or its waste streams down the sanitary sewer.[9][12]

Isolate all (E)-3-(Quinolin-5-yl)acrylaldehyde waste from other laboratory waste to prevent dangerous reactions. It is incompatible with strong oxidizing agents, strong acids, and strong bases.[9][10]

A. Unused or Expired Pure Compound:

  • Do Not Alter: Do not attempt to quench or neutralize the pure, unwanted reagent.[13]

  • Container: Keep the compound in its original, tightly sealed manufacturer's container.[9]

  • Labeling: Affix a completed hazardous waste tag from your institution's EHS department to the container. The label must clearly state "Hazardous Waste" and the full chemical name.[14]

  • Storage: Store in a designated Satellite Accumulation Area (SAA) until collection.[9][14]

B. Liquid Waste (Reaction Mixtures & Solutions):

  • Quenching: Any reactive reagents within a reaction mixture must be fully and safely quenched as the final step of the experimental procedure before it is designated as waste.[9][13]

  • Collection: Collect the quenched mixture and any contaminated solvents or aqueous solutions in a dedicated, chemically compatible hazardous waste container (e.g., glass or high-density polyethylene - HDPE).[1][9]

  • Labeling: As soon as the first drop of waste is added, label the container with a hazardous waste tag. The label must include:

    • The words "Hazardous Waste."[14]

    • The full names of all chemical constituents, including solvents.

    • The approximate percentage of each component.[9]

  • Closure: Keep the waste container tightly closed except when adding waste.[9]

C. Contaminated Solid Waste:

  • Scope: This waste stream includes items such as contaminated gloves, pipette tips, weigh boats, and absorbent paper.[9]

  • Collection: Place all contaminated solid materials into a designated solid chemical waste container, which is typically a pail lined with a heavy-duty plastic bag.[9]

  • Acutely Toxic Consideration: Due to the acrylaldehyde moiety, these contaminated items must be managed as hazardous waste and not disposed of in the regular trash.[6]

  • Labeling: Clearly label the container as "Hazardous Waste" and list the contaminants.

The following diagram outlines the decision-making workflow for proper waste stream management.

G cluster_waste_type Identify Waste Stream cluster_action Disposal Action start Waste Containing (E)-3-(Quinolin-5-yl)acrylaldehyde Generated pure Unused/Expired Pure Compound start->pure Is it pure? liquid Liquid Waste (Reaction Mixtures, Solvents) start->liquid Is it liquid? solid Contaminated Solid Waste (Gloves, Pipettes, etc.) start->solid Is it solid? action_pure Keep in original container. Affix Hazardous Waste Label. pure->action_pure action_liquid Quench reaction if necessary. Collect in sealed liquid waste container. Affix Hazardous Waste Label. liquid->action_liquid action_solid Collect in lined solid waste container. Affix Hazardous Waste Label. solid->action_solid end_point Store in Designated Satellite Accumulation Area (SAA) for EHS Pickup action_pure->end_point action_liquid->end_point action_solid->end_point

Caption: Waste Disposal Workflow for (E)-3-(Quinolin-5-yl)acrylaldehyde.

Part 4: On-Site Accumulation, Storage, and Final Disposal

All properly labeled waste containers must be stored in a designated Satellite Accumulation Area (SAA) within the laboratory.[9][14] This area must be at or near the point of generation and under the control of laboratory personnel.[8]

Key Storage Requirements:

  • Secondary Containment: All liquid waste containers must be placed in a chemically compatible secondary container to prevent spills.[9]

  • Container Integrity: Ensure containers are in good condition and are kept tightly sealed.

  • Regular Pickup: Contact your institution's EHS department to schedule a pickup of full waste containers.[1] Hazardous waste is then transported by a licensed vendor for final disposal, which may involve incineration or other specialized treatments.[14]

Part 5: Spill and Emergency Procedures

In the event of a spill, immediate and safe response is critical.

  • Small Spill:

    • Alert personnel in the immediate vicinity.

    • Wearing the appropriate PPE, contain the spill using an inert absorbent material such as vermiculite, sand, or a spill pillow.[9]

    • Carefully collect the absorbent material using non-sparking tools and place it into a sealed, labeled container for disposal as hazardous waste.[9][11]

    • Clean the spill area with soap and water.

  • Large Spill:

    • Evacuate the immediate area.

    • Alert your institution's EHS department and emergency services immediately.[9]

By adhering to these detailed procedures, researchers, scientists, and drug development professionals can ensure the safe and compliant disposal of (E)-3-(Quinolin-5-yl)acrylaldehyde, protecting both themselves and the environment.

References

  • Benchchem. (n.d.). Prudent Disposal of m-PEG4-CH2-aldehyde: A Step-by-Step Guide for Laboratory Professionals.
  • U.S. Environmental Protection Agency. (2025, November 25). Regulations for Hazardous Waste Generated at Academic Laboratories.
  • Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories.
  • American Chemical Society. (n.d.). Regulation of Laboratory Waste.
  • ERG Environmental. (n.d.). How to Properly Manage Hazardous Waste Under EPA Regulations.
  • Lab Manager. (2021, October 26). Managing Hazardous Chemical Waste in the Lab.
  • Sigma-Aldrich. (2025, November 6). Safety Data Sheet - Acrylaldehyde.
  • ChemicalBook. (n.d.). Acrylic aldehyde(107-02-8).
  • Dartmouth College. (n.d.). Hazardous Waste Disposal Guide.
  • Emory University. (n.d.). Chemical Waste Disposal Guidelines.
  • Sigma-Aldrich. (2025, November 6). Safety Data Sheet - Product 252565.
  • Yale Environmental Health & Safety. (n.d.). Standard Operating Procedure - Acrolein.
  • Fisher Scientific. (2012, April 19). Safety Data Sheet - Quinoline.
  • University of Pennsylvania EHRS. (2018, May 9). Disposal of Highly Reactive Reagents.
  • DC Fine Chemicals. (n.d.). Safety Data Sheet - Quinoline.

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Handling

Personal protective equipment for handling (E)-3-(Quinolin-5-yl)acrylaldehyde

As a Senior Application Scientist, I approach laboratory safety not as a mere compliance checklist, but as a fundamental extension of mechanistic chemistry. When handling complex, multi-functional molecules like (E)-3-(Q...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach laboratory safety not as a mere compliance checklist, but as a fundamental extension of mechanistic chemistry. When handling complex, multi-functional molecules like (E)-3-(Quinolin-5-yl)acrylaldehyde [1], researchers must design their safety protocols around the specific reactive moieties of the compound.

This guide provides a comprehensive, field-proven operational framework for researchers, scientists, and drug development professionals. By understanding the causality behind the hazards, we can implement self-validating safety systems that protect personnel and ensure experimental integrity.

Mechanistic Toxicology: The Causality Behind the Hazards

To effectively protect yourself against (E)-3-(Quinolin-5-yl)acrylaldehyde, you must first understand its dual-threat structural profile. This molecule combines two highly reactive features:

  • The α,β -Unsaturated Aldehyde (Acrolein Moiety): This functional group is a potent electrophile and a classic Michael acceptor. It undergoes rapid, irreversible covalent binding (alkylation) with cellular nucleophiles, such as the sulfhydryl groups of cysteine residues in proteins and glutathione[2]. This depletes cellular antioxidants, leading to severe oxidative stress, skin sensitization, and cytotoxicity.

  • The Quinoline Core: Planar, nitrogen-containing heterocycles like quinoline are known DNA intercalators. Furthermore, they are metabolically activated by cytochrome P450 enzymes into reactive epoxides, making them suspected mutagens and potential carcinogens[3].

Because of this dual reactivity, exposure is not just an irritant hazard—it is a systemic and genetic risk.

ToxPathway A (E)-3-(Quinolin-5-yl)acrylaldehyde (Electrophilic Michael Acceptor) C Covalent Adduct Formation (Irreversible Alkylation) A->C Nucleophilic Attack B Cellular Nucleophiles (Cysteine Thiols, DNA Bases) B->C Exposure D Protein Misfolding & DNA Intercalation C->D Cellular Disruption E Cytotoxicity, Sensitization & Mutagenesis D->E Phenotypic Outcome

Mechanism of cytotoxicity via Michael addition and DNA intercalation.

Hazard Classification & Mandatory PPE Matrix

Handling highly reactive electrophiles requires stringent, multi-layered defense mechanisms[4]. The following tables summarize the quantitative hazard profile and the mandatory Personal Protective Equipment (PPE) required for any operation involving this compound.

Table 1: GHS Hazard Profile Summary

Hazard ClassGHS CodeMechanistic Rationale
Acute Toxicity (Oral/Dermal) H302 / H312Systemic absorption of the quinoline core[3].
Skin/Eye Irritation H315 / H319Electrophilic attack on mucosal membranes by the enal[2].
Skin Sensitization H317Covalent binding to epidermal proteins (haptenation).
Germ Cell Mutagenicity H341DNA intercalation and subsequent adduct formation[3].
Carcinogenicity H350CYP450-mediated epoxidation of the quinoline ring[3].

Table 2: Mandatory PPE Specifications

Equipment TypeSpecificationScientific Justification
Primary Gloves Nitrile (min 5 mil)Provides necessary dexterity for fine motor tasks during weighing.
Secondary Gloves Butyl Rubber or Heavy NitrileSuperior permeation resistance against aldehydes and heterocyclic organics.
Eye/Face Protection Indirect-vented Goggles + Face ShieldPrevents vapor condensation and physical splash exposure to the eyes.
Body Protection Tyvek Suit or Chemical-Resistant CoatPrevents dermal absorption; standard cotton coats are insufficient for penetrating dusts.
Engineering Control Fume Hood (Face velocity >100 fpm)Prevents inhalation of volatile acrylaldehyde derivatives[4].

Experimental Protocols: Safe Handling & Decontamination

To ensure absolute safety, every protocol must be a self-validating system. The following methodologies guarantee that the chemical is contained during use and definitively neutralized post-use.

HandlingWorkflow S1 1. Fume Hood Preparation S2 2. Double Gloving & PPE Verification S1->S2 S3 3. Anti-Static Weighing S2->S3 S4 4. Closed-System Transfer S3->S4 S5 5. Bisulfite Quenching S4->S5

Step-by-step operational workflow for safe handling and disposal.

Protocol A: Safe Weighing and Reaction Setup
  • Environmental Control: Verify the fume hood is certified with a face velocity of 80-120 feet per minute (fpm). Clear the workspace of all incompatible materials, particularly strong oxidizers and strong bases, which can trigger violent polymerization of the acrolein moiety[2].

  • Static Mitigation: Fine powders of heterocyclic aldehydes can aerosolize easily. Use an anti-static bar or zero-stat gun on your weighing spatula and analytical balance before opening the reagent bottle.

  • Secondary Containment: Place the analytical balance deep inside the fume hood. Tare a secondary container (e.g., a reaction vial placed inside a larger, stable beaker).

  • Transfer: Using a static-free micro-spatula, transfer the compound. Immediately cap the primary reagent bottle.

  • Solvation In-Situ: Add your reaction solvent directly to the secondary container while it remains inside the hood. This eliminates the risk of transporting dry, reactive powder across the laboratory.

Protocol B: Self-Validating Chemical Quenching (Decontamination)

Never dispose of active Michael acceptors directly into standard organic waste, as they can cross-react with other waste streams.

  • Preparation: Prepare a 10% (w/v) aqueous solution of Sodium Bisulfite ( NaHSO3​ ) in a wide-mouth beaker.

  • Deactivation: Submerge all contaminated spatulas, weigh boats, and glassware into the bisulfite solution. The bisulfite acts as a strong nucleophile, undergoing a rapid 1,4-conjugate addition to the α,β -unsaturated aldehyde.

  • Self-Validation: Allow the materials to soak for 30 minutes. Validation: The disappearance of the characteristic pungent, acrid odor of the acrylaldehyde serves as a qualitative indicator that the volatile electrophile has been successfully converted into a stable, water-soluble, and non-volatile sulfonate salt.

  • Disposal: Transfer the quenched aqueous solution to a designated hazardous waste container labeled: "Quenched Aldehyde/Quinoline Waste - Contains Sulfonates".

Emergency Response & Spill Management

In the event of a spill outside the fume hood:

  • Evacuate & Isolate: Immediately evacuate personnel from the immediate vicinity. The vapors are highly irritating to the respiratory tract[2].

  • Ventilate: Ensure maximum room ventilation is active.

  • Neutralize: Don full PPE (including a NIOSH-approved respirator with organic vapor cartridges). Cover the spill with a 1:1 mixture of sand and sodium bisulfite powder to physically absorb and chemically quench the aldehyde.

  • Collect: Sweep the absorbed material using non-sparking tools into a sealable hazardous waste container. Wash the affected surface with copious amounts of soap and water[4].

References

  • Penta Chemicals. "Quinoline - SAFETY DATA SHEET". Penta Chemicals. [Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 7847, Acrolein". PubChem.[Link]

  • Organic Syntheses. "Procedures for Handling Reactive and Toxic Compounds". Organic Syntheses.[Link]

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